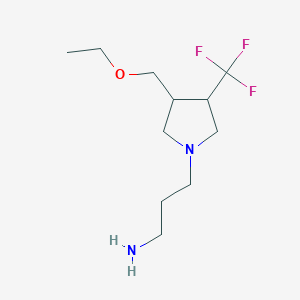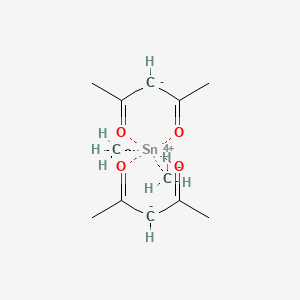
Bis(acetylacetonato)dimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acetylacetonato)dimethylstannane is a coordination complex derived from the acetylacetonate anion and dimethylstannane. This compound is part of the broader family of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The acetylacetonate ligand, often abbreviated as “acac,” forms a chelate ring with the metal center, providing stability to the complex.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetylacetonato)dimethylstannane typically involves the reaction of dimethylstannane with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone, allowing it to coordinate with the tin center. The general reaction can be represented as follows:
Sn(CH3)2+2Hacac→Sn(acac)2+2CH4
In this reaction, dimethylstannane (Sn(CH₃)₂) reacts with acetylacetone (Hacac) to form this compound (Sn(acac)₂) and methane (CH₄) as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
Bis(acetylacetonato)dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin complexes.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the acetylacetonate ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution can be achieved using various ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) complexes, while reduction may produce tin(II) complexes.
科学的研究の応用
Bis(acetylacetonato)dimethylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of materials with specific properties, such as coatings and polymers.
作用機序
The mechanism of action of bis(acetylacetonato)dimethylstannane involves the coordination of the acetylacetonate ligands to the tin center. This coordination stabilizes the tin center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Bis(acetylacetonato)zinc(II): Similar coordination complex with zinc instead of tin.
Bis(acetylacetonato)copper(II): Copper-based coordination complex with similar stability and reactivity.
Bis(acetylacetonato)nickel(II): Nickel-based complex with distinct chemical properties.
Uniqueness
Bis(acetylacetonato)dimethylstannane is unique due to the presence of the tin center, which imparts specific chemical properties and reactivity. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic and synthetic applications.
特性
分子式 |
C12H20O4Sn |
|---|---|
分子量 |
346.99 g/mol |
IUPAC名 |
carbanide;pentane-2,4-dione;tin(4+) |
InChI |
InChI=1S/2C5H7O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;2*1H3;/q4*-1;+4 |
InChIキー |
WDJUXYVDERKBAJ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
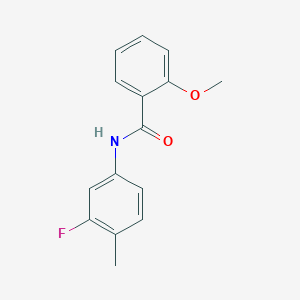
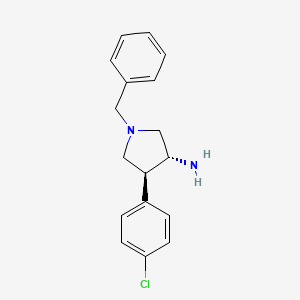
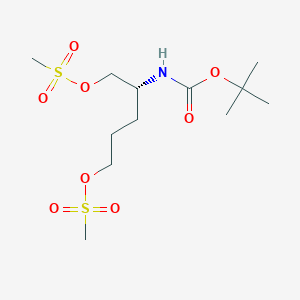
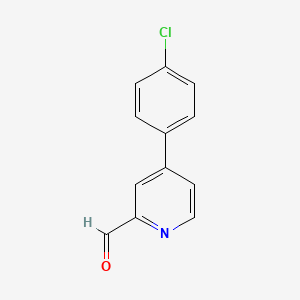
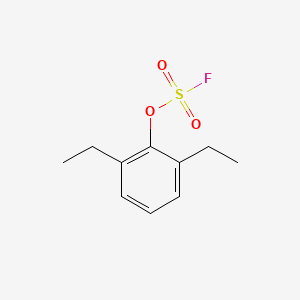
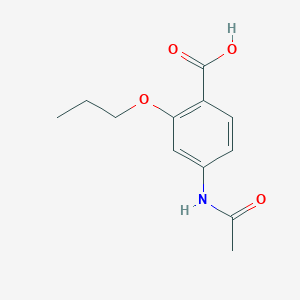
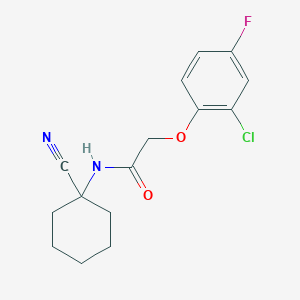
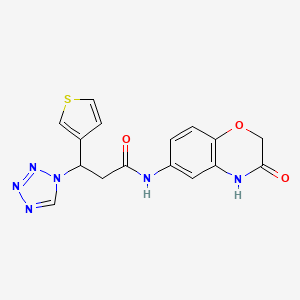
![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
